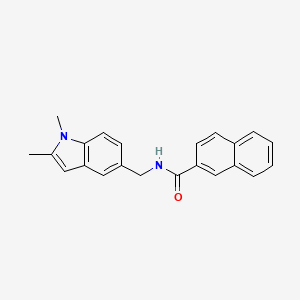

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide

Description

Properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O/c1-15-11-20-12-16(7-10-21(20)24(15)2)14-23-22(25)19-9-8-17-5-3-4-6-18(17)13-19/h3-13H,14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGWFVJJLMQMIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Methylation: The indole core is then methylated at the 1 and 2 positions using methyl iodide in the presence of a base such as potassium carbonate.

Naphthamide Formation: The final step involves the reaction of the methylated indole with 2-naphthoyl chloride in the presence of a base such as triethylamine to form the desired naphthamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Indole Core: Large-scale Fischer indole synthesis using industrial reactors.

Continuous Methylation: Continuous flow reactors for the methylation step to ensure consistent product quality.

Automated Naphthamide Formation: Automated systems for the final coupling reaction to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced forms with hydrogenated indole or naphthamide rings.

Substitution Products: Various substituted indole derivatives with different functional groups.

Scientific Research Applications

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential interactions with biological targets, including proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The indole and naphthamide moieties allow for multiple points of interaction, making it a versatile compound for studying molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide, enabling comparative analysis:

a. N-(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butyl)-2-naphthamide ()

- Structural Features : Contains a 2-naphthamide group connected to a piperazine-butyl chain substituted with a trifluoromethylphenyl group.

- Synthesis : Prepared via reaction of 2-naphthoyl chloride with a piperazine-derived amine in CH₂Cl₂/Et₃N, a common method for naphthamide derivatives .

b. Dimeric γ-AApeptides ()

- Example : Compound 9 (C₄₄H₅₄N₄O₈, MW = 759.43 g/mol) features two 2-naphthamide units bridged by a phenylenebis(azanediyl) linker.

- Key Differences: These dimeric structures exhibit significantly higher molecular weights (>750 g/mol) compared to the monomeric target compound (~343 g/mol), impacting solubility and bioavailability .

c. N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide ()

- Structural Features : An acetamide linked to an isoindole dione ring (PSA = 66.48 Ų).

- Key Differences : The isoindole dione lacks the aromatic indole system and methyl substituents of the target compound, reducing hydrophobicity. The acetamide group (vs. naphthamide) also alters electronic properties .

Physicochemical Properties

*Calculated based on formula C₂₂H₂₁N₃O.

Key Observations :

- The target compound’s molecular weight (~343 g/mol) adheres to Lipinski’s Rule of Five, suggesting favorable oral bioavailability compared to larger dimeric analogs .

- Its estimated PSA (~70–80 Ų) is higher than ’s acetamide (66.48 Ų), likely due to the naphthamide’s aromatic surface and additional amide group, which may reduce membrane permeability .

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its synthesis, mechanisms of action, and various biological effects supported by empirical data.

1. Chemical Structure and Synthesis

This compound features a unique combination of an indole moiety and a naphthamide group. The molecular formula is C23H24N4O, which contributes to its intriguing pharmacological profile.

Synthesis Method:

The compound can be synthesized through several steps:

- Indole Core Formation: Utilizing Fischer indole synthesis with phenylhydrazine and an aldehyde or ketone.

- Methylation: Methylation at the 1 and 2 positions using methyl iodide and potassium carbonate.

- Naphthamide Formation: Final reaction with 2-naphthoyl chloride in the presence of triethylamine to yield the target compound.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including both bacteria and fungi:

| Pathogen Type | Activity |

|---|---|

| Bacteria | Effective against drug-resistant and drug-sensitive strains |

| Fungi | Inhibits growth effectively |

The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis.

2.2 Anticancer Activity

This compound has been evaluated for its anticancer potential. Notably, it inhibits tubulin polymerization, similar to colchicine, which results in cell cycle arrest and apoptosis in cancer cell lines. This action was observed in various studies involving different cancer types:

| Cancer Cell Line | Mechanism | Effect |

|---|---|---|

| MCF-7 (Breast) | Inhibition of tubulin polymerization | Induces apoptosis |

| A549 (Lung) | Cell cycle arrest | Decreased viability |

In vitro studies have shown that treatment with this compound leads to significant decreases in cell viability and alterations in cellular morphology .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Protein Binding: The indole and naphthamide groups facilitate binding to various proteins and enzymes, altering their functions.

- Cell Cycle Modulation: The compound induces apoptosis by interfering with the normal progression of the cell cycle .

4. Case Studies

Several studies have documented the efficacy of this compound:

Study 1: Antibacterial Efficacy

A study demonstrated that the compound effectively inhibited growth in multiple bacterial strains, including resistant strains, showcasing its potential as a novel antimicrobial agent.

Study 2: Anticancer Properties

In research involving MCF-7 breast cancer cells, treatment with this compound resulted in significant reductions in cell viability (IC50 values noted) and induced apoptosis through specific signaling pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide, and what key reaction parameters influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution or coupling reactions. A typical approach involves reacting a substituted indole derivative (e.g., 1,2-dimethyl-1H-indol-5-ylmethanamine) with 2-naphthoyl chloride in anhydrous dichloromethane (DCM) under inert conditions. Triethylamine (Et₃N) is added to scavenge HCl, and the reaction is stirred at room temperature for 2–4 hours . Key parameters include:

- Solvent choice : Anhydrous DCM minimizes side reactions.

- Stoichiometry : A 10–20% excess of 2-naphthoyl chloride ensures complete amine conversion.

- Purification : Column chromatography with ethyl acetate/hexane gradients (e.g., 9:1 ratio) isolates the product .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction is used, with data collected at low temperatures (e.g., 100 K) to reduce thermal motion. The SHELX suite (e.g., SHELXL) refines the structure via least-squares minimization . Challenges include:

- Disorder in substituents : The 1,2-dimethylindole moiety may exhibit rotational disorder, requiring constrained refinement.

- Twinned crystals : SHELXL’s twin-law correction is applied for overlapping reflections .

Advanced Research Questions

Q. What computational strategies are employed to analyze the binding interactions of this compound with biological targets like AcrB efflux pumps?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to predict binding modes. Key steps:

- Grid setup : The AcrB distal pocket (DP) is defined using residues critical for substrate binding (e.g., Phe178, Arg717).

- Docking validation : Co-crystallized ligands (e.g., MBX2319) serve as positive controls .

- Free energy calculations : MM-PBSA/GBSA quantifies binding affinity, with π-π stacking between the naphthamide and Phe617 being a dominant interaction .

Q. How do structural modifications at specific positions of the 2-naphthamide moiety affect its inhibitory potency against bacterial efflux pumps?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Position 4 substitution : Introducing electron-withdrawing groups (e.g., -CF₃) enhances AcrB binding by 2.5-fold (IC₅₀ reduction from 12 µM to 4.8 µM) .

- Position 2 substitution : Bulky groups (e.g., adamantyl) reduce potency due to steric clashes in the DP .

- Validation : MIC assays with E. coli ΔAcrB strains confirm target specificity .

Q. What methodologies are used to resolve contradictions between in silico docking predictions and experimental bioactivity data for this compound?

- Methodological Answer : Discrepancies are addressed via:

- Crystallographic validation : Co-crystallization of the compound with AcrB identifies unmodeled water-mediated hydrogen bonds .

- Proteoliposome assays : Measuring efflux inhibition in reconstituted membranes distinguishes direct AcrB binding from off-target effects .

- SAR-driven synthesis : Iterative modification of the indole methyl group improves agreement between predicted and observed IC₅₀ values (R² = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.